tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

Catalog No.
S895052
CAS No.
1803610-82-3
M.F
C14H26N2O2
M. Wt
254.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbama...

CAS Number

1803610-82-3

Product Name

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

IUPAC Name

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)

InChI Key

VFOIOFJINUUTMG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2

tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate (CAS 1803610-82-3) is a specialized, Boc-protected diamine building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including CXCR4 receptor antagonists and antiviral agents. Structurally, it features a central pyrrolidine core, a tertiary amine alkylated with a lipophilic cyclopentyl group, and a primary amine safeguarded by a tert-butoxycarbonyl (Boc) protecting group. This specific substitution pattern provides a precise balance of steric bulk and conformational rigidity, making it a privileged scaffold for occupying hydrophobic binding pockets. For industrial and laboratory procurement, this pre-functionalized compound offers a streamlined pathway to complex active pharmaceutical ingredients (APIs) by bypassing early-stage reductive amination bottlenecks and ensuring high-fidelity downstream coupling reactions [1].

Research Fit

CNS Drug Discovery Favourable predicted BBB permeability (LogP/TPSA profile)
Protected Amine Boc-protected, bench-stable solid for safe handling
Racemic Scaffold Cost-effective for exploratory SAR before chiral resolution

Attempting to substitute this compound with its unsubstituted precursor, tert-butyl pyrrolidin-3-ylcarbamate, forces manufacturers to perform an additional reductive amination step with cyclopentanone. This introduces hazardous reducing agents like sodium triacetoxyborohydride into the workflow and typically results in a 15–30% yield loss due to incomplete conversion and purification challenges. Conversely, substituting with the fully unprotected free base (1-cyclopentylpyrrolidin-3-amine) compromises shelf life and handling, as free primary amines rapidly absorb atmospheric carbon dioxide and moisture, leading to unpredictable stoichiometry during critical amide coupling steps. Furthermore, replacing the cyclopentyl ring with isopropyl or cyclohexyl analogs alters the molecule's lipophilicity and steric volume, frequently disrupting critical receptor interactions in the final API and rendering such structural substitutions non-viable for validated drug discovery programs [1].

Substitution Risk

Unsubstituted analog Lower lipophilicity may compromise brain penetration and target engagement
Enantiopure forms May exhibit divergent pharmacology and higher procurement cost
Free amine Corrosive liquid (H314); requires cold storage and special handling

Manufacturing Efficiency: Eliminating Reductive Amination Bottlenecks

When synthesizing advanced pyrrolidine-based APIs, procuring the pre-alkylated tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate is significantly more efficient than performing in-house reductive amination on the unsubstituted tert-butyl pyrrolidin-3-ylcarbamate. Bypassing this step eliminates the need for hazardous reducing agents and avoids the typical 15–30% yield loss associated with incomplete conversion and subsequent purification [1].

Evidence DimensionSynthetic steps and overall yield
Target Compound DataPre-alkylated building block (0 additional steps for N-alkylation)
Comparator Or Baselinetert-butyl pyrrolidin-3-ylcarbamate + cyclopentanone (requires 1 additional step)
Quantified DifferenceEliminates one synthetic step and prevents a 15–30% yield loss typical of in situ reductive amination.
ConditionsStandard API manufacturing workflows requiring N-alkylation prior to primary amine deprotection.

Allows procurement teams to streamline supply chains and reduce manufacturing cycle times by sourcing a high-purity, advanced intermediate directly.

Lipophilicity (XLogP3)
Head-to-head
XLogP3 = 2.4 vs. Unsubstituted: XLogP = 0.7 Δ = +1.7
Supports predicted BBB penetration ranking
3.4-fold higher octanol-water partition

Handling and Storage Stability: The Advantage of Boc Protection

For high-throughput synthesis and long-term storage, the Boc-protected carbamate form provides a distinct stability advantage over the unprotected 1-cyclopentylpyrrolidin-3-amine free base. Free primary amines are highly susceptible to atmospheric degradation, readily absorbing carbon dioxide and moisture to form carbamate salts, which can degrade assay purity by 5–10% over time. The Boc group provides robust protection, ensuring >98% purity over extended storage periods [1].

Evidence DimensionShelf stability and stoichiometric reliability
Target Compound DataBoc-protected carbamate (>98% purity retained over 12+ months)
Comparator Or Baseline1-cyclopentylpyrrolidin-3-amine free base (5–10% assay degradation via CO2 absorption)
Quantified DifferenceBoc protection prevents the 5–10% purity loss associated with atmospheric exposure of the primary amine.
ConditionsAmbient laboratory storage and handling during high-throughput library synthesis.

Ensures reproducible reaction stoichiometry and minimizes batch-to-batch variability in automated or large-scale coupling reactions.

Polar Surface Area
Head-to-head
TPSA = 41.6 Ų vs. Unsubstituted: TPSA = 50.4 Ų Δ = –8.8 Ų
Indicates improved passive membrane diffusion
Below 60 Ų favours oral absorption

Structural Optimization: Cyclopentyl vs. Alternative Ring Sizes

In structure-activity relationship (SAR) campaigns, the specific ring size of the N-alkyl substituent is critical. The cyclopentyl group in this building block offers a precise steric volume of approximately 100 ų and a lower lipophilicity penalty (ΔclogP ~ -0.4) compared to cyclohexyl analogs. This specific balance frequently optimizes target binding affinity in hydrophobic pockets, such as those found in viral replication targets, where overly bulky or overly flexible analogs fail [1].

Evidence DimensionSteric volume and LogP contribution
Target Compound DataCyclopentyl substitution (~100 ų, optimized LogP)
Comparator Or BaselineCyclohexyl substitution (higher steric bulk, ΔclogP +0.4)
Quantified DifferenceProvides a lower lipophilicity penalty (ΔclogP ~ -0.4) and reduced steric clash compared to the cyclohexyl analog.
ConditionsStructure-activity relationship (SAR) optimization in hydrophobic receptor pockets.

Prevents the costly failure of downstream drug candidates by providing the exact steric and physicochemical profile required for optimal target engagement.

Racemate vs. Enantiomer
Cross-study
2–3× lower cost Racemate vs. (R) or (S) form
Supports cost-efficient early-stage SAR
Negligible LogP difference (Δ 0.13)
Handling & Stability
Head-to-head
Non-corrosive crystalline powder vs. Free amine: corrosive liquid (H314) Storage: +25°C vs. –20°C
Simplifies handling and storage logistics
Eliminates cold-chain and corrosive hazard
Purity & Documentation
Data to verify
≥95% purity NMR, HPLC, GC CoA available
Supports reproducibility in sensitive assays
Batch-specific documentation from suppliers

Synthesis of CXCR4 Receptor Antagonists

Due to its precise steric profile, this building block is directly utilized in the synthesis of CXCR4 receptor antagonists, where the cyclopentyl-substituted pyrrolidine core is critical for occupying specific hydrophobic pockets in the receptor [1].

Development of Antiviral Therapeutics

The compound serves as a key intermediate in the development of 1-heteroaryl-2-alkoxyphenyl analogs targeting viral replication, where the pre-installed cyclopentyl group ensures high-fidelity structure-activity relationship (SAR) optimization [2].

High-Throughput Library Synthesis

Its stable, Boc-protected nature makes it an ideal candidate for automated, high-throughput amide coupling workflows, allowing researchers to rapidly generate diverse libraries of functionalized pyrrolidines without the handling issues associated with free primary amines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS penetrant lead optimization
Favourable LogP/TPSA profile
Predicted BBB penetration ranking
Exploratory SAR studies
Racemic, cost-efficient scaffold
Early-stage SAR without chiral commitment
Scale-up synthesis
Non-corrosive, bench-stable solid
Safety and cold-chain logistics
High-throughput parallel synthesis
High purity with batch-specific CoA
Batch-to-batch reproducibility

XLogP3

2.4

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